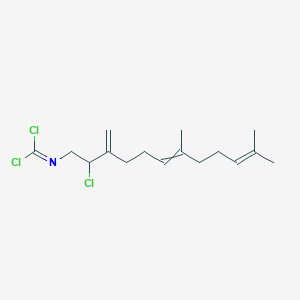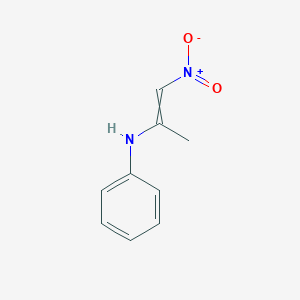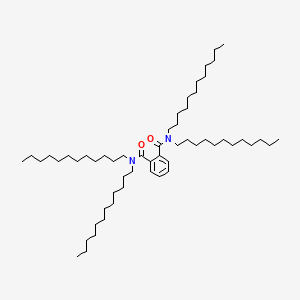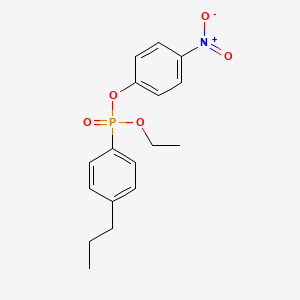
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 1,4-dimethoxyanthracene using an oxidizing agent such as manganese dioxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, hydroquinones.
Substitution Products: Various substituted anthraquinones.
Scientific Research Applications
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
5,8-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Another anthraquinone derivative with different functional groups.
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Contains sulfonic acid groups, used as a biological stain.
Uniqueness
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is unique due to its specific functional groups and reactivity. The presence of methoxy groups and an aldehyde group provides distinct chemical properties, making it suitable for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
63965-53-7 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
1,4-dimethoxy-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O5/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-8H,1-2H3 |
InChI Key |
VIYABMBVQYYVKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


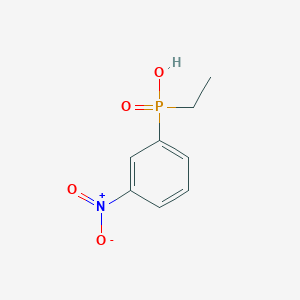
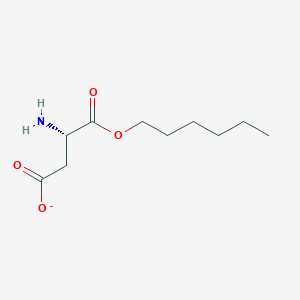
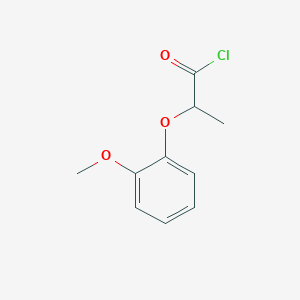
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


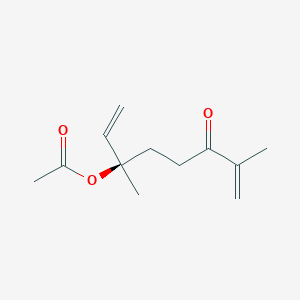
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
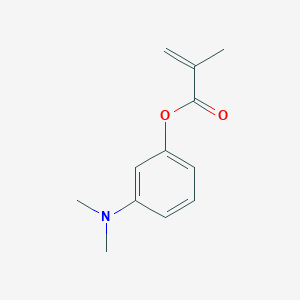
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
